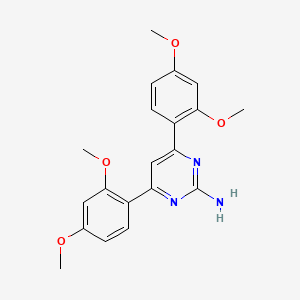

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

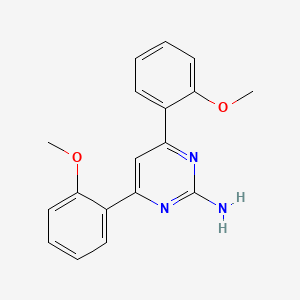

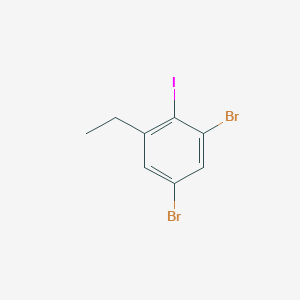

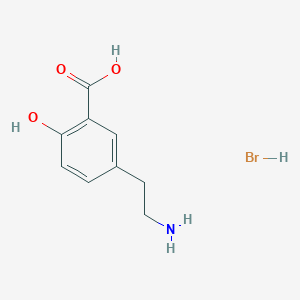

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound with the molecular formula C18H17N3O2 . It is a derivative of pyrimidin-2-amine, which is known to have various biological activities .

Synthesis Analysis

The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine and its derivatives often involves the reaction of 2-amino-4,6-dihydrazinopyrimidine with various aldehydes . For example, one synthesis involved heating a suspension of 2-amino-4,6-dihydrazinopyrimidine and biphenyl-4-carboxaldehyde in ethanol .Molecular Structure Analysis

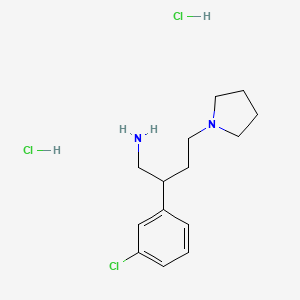

The molecular structure of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine consists of a pyrimidin-2-amine core with two methoxyphenyl groups attached at the 4 and 6 positions . The compound has a molecular weight of 307.3 g/mol .Physical And Chemical Properties Analysis

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has a molecular weight of 307.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 307.132076794 g/mol .Scientific Research Applications

Anticancer Properties

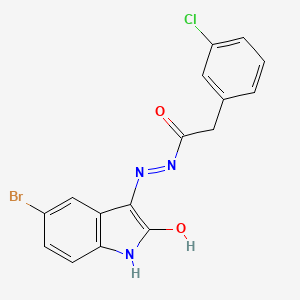

MPA derivatives have shown promise as anticancer agents. Specifically, derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) inhibits Aurora kinase A (AURKA) activity in human colon cancer cells. It reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death. In silico docking studies reveal that derivative 12 binds well to AURKA .

Corrosion Inhibition

MPA has been identified as an effective corrosion inhibitor for oil well/tubing steel in acidic environments. Research demonstrates remarkable corrosion mitigation properties, with an efficiency of 99.5% even at low dosages.

Pharmacological Activities

Beyond anticancer effects, pyrimidine derivatives, including MPA, exhibit diverse pharmacological activities. For instance, they function as H1-antihistamines and 4-phosphodiesterase inhibitors .

Antiproliferative Activity

Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to MPA, exhibit moderate to high antiproliferative activity compared to the standard drug cisplatin .

Carbonic Anhydrase Targeting

Guanidinated anthrathiophenediones, structurally related to MPA, show antitumor characteristics by targeting transmembrane tumor-associated isozymes, such as human carbonic anhydrase IX and XII .

Future Directions

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .

Mode of Action

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .

Result of Action

The result of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine a potential anticancer agent .

Action Environment

The action, efficacy, and stability of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .

properties

IUPAC Name |

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDYWGYBRQVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)